(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Overview
Description
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid, or 4-oxo-TDAA, is a compound that has been studied extensively in recent years due to its potential as a therapeutic agent. 4-oxo-TDAA is a member of the thiazol-2-ylacetic acid family, which is a group of compounds that have been identified as having a wide range of pharmacological activities. 4-oxo-TDAA has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential to modulate various biochemical and physiological processes.
Scientific Research Applications
4-oxo-TDAA has been studied extensively for its potential therapeutic applications. The compound has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. 4-oxo-TDAA has also been studied for its potential to modulate various biochemical and physiological processes. In particular, the compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation.
Mechanism Of Action
The mechanism of action of 4-oxo-TDAA is not fully understood. However, it is believed that the compound binds to a variety of proteins and enzymes, resulting in the modulation of their activity. For example, 4-oxo-TDAA has been shown to bind to and inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation.
Biochemical And Physiological Effects
4-oxo-TDAA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation. Additionally, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages And Limitations For Lab Experiments
4-oxo-TDAA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is relatively stable in solution. Additionally, the compound is relatively non-toxic and has a low potential for side effects. However, the compound is relatively expensive and has a limited shelf life.
Future Directions
There are a number of potential future directions for the study of 4-oxo-TDAA. These include further investigations into the compound’s potential therapeutic applications, its potential to modulate biochemical and physiological processes, and its potential to be used as a drug delivery system. Additionally, further research is needed to better understand the compound’s mechanism of action and to identify potential side effects. Finally, further research is needed to develop more cost-effective and efficient methods of synthesizing the compound.
properties
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIZGFFPYGZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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